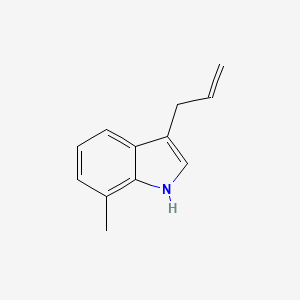

3-Allyl-7-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

7-methyl-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C12H13N/c1-3-5-10-8-13-12-9(2)6-4-7-11(10)12/h3-4,6-8,13H,1,5H2,2H3 |

InChI Key |

YNGBOMZBBOSBSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC=C |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Allyl 7 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. wikipedia.orgresearchgate.net The C3 position is the most reactive site, estimated to be 10¹³ times more reactive than benzene (B151609). wikipedia.org This high nucleophilicity at C3 is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the resulting cationic intermediate. bhu.ac.in

While the C3 position is generally the preferred site for electrophilic attack, the presence of the allyl group at this position in 3-allyl-7-methyl-1H-indole directs electrophilic substitution to other positions of the indole ring. wikipedia.orgresearchgate.net In instances where C3 is already substituted, electrophilic attack can occur at the C2 position, or on the benzene portion of the indole nucleus if the N1, C2, and C3 positions are all substituted. wikipedia.org

Strong acids can protonate indole, primarily at the C3 position, which can lead to sensitivity and potential side reactions for many indole-containing compounds under acidic conditions. wikipedia.org The methyl group at the 7-position can also influence the regioselectivity of these reactions through its electronic and steric effects.

Reactivity of the Pendant Allyl Moiety

The allyl group attached to the C3 position of the indole nucleus introduces a site of unsaturation that undergoes a variety of chemical transformations.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The pendant allyl moiety can participate in cycloaddition reactions, providing a pathway to more complex cyclic structures. researchmap.jp For instance, [3+2] cycloaddition reactions involving oxyallyl cations have been shown to be an effective method for constructing five-membered rings. nih.gov These reactions can proceed in a stepwise manner, initiated by the electrophilic attack of the oxyallyl cation on the alkene of the allyl group. nih.gov

Intramolecular [3+2] cycloaddition reactions have also been developed, offering a route to bicyclic systems. pku.edu.cn For example, rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of vinylcyclopropanes tethered to a 2π component can generate bicyclic structures with high stereoselectivity. pku.edu.cn These types of reactions are valuable for creating multiple stereogenic centers in a single step. researchgate.net

Selective Functionalization of the Alkene Bond

The double bond of the allyl group is amenable to various selective functionalization reactions. Transition-metal-free protocols have been developed for the direct allylic C-H functionalization of alkenes, allowing for the introduction of nitrogen, oxygen, and carbon-based functional groups. rsc.org These reactions often proceed through the formation of a vinyl thianthrenium salt, which then undergoes nucleophilic attack. rsc.org

Palladium-catalyzed reactions are also widely used for the functionalization of allylic systems. For example, the palladium-catalyzed allylic alkylation of indoles using allyl alcohols can be promoted by triethylborane. clockss.orgnih.gov This method allows for the C3-selective allylation of indoles. clockss.org

Isomerization and Rearrangement Pathways

The allyl group can undergo isomerization and rearrangement reactions, leading to different constitutional isomers. For instance, palladium-catalyzed isomerization of 2-allyl-3-iodoindoles is a key step in the synthesis of carbazoles. acs.org This isomerization, often facilitated by a base, can be part of a tandem reaction sequence that includes coupling and cyclization steps. acs.orgresearchgate.net

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is another potential pathway for allyl-substituted indoles, particularly allyl vinyl ethers, which can rearrange to form γ,δ-unsaturated carbonyl compounds upon heating or under acidic conditions. wiley-vch.de Iridium-catalyzed isomerization of allylic ethers can precede a Claisen rearrangement, allowing for the stereoselective construction of quaternary carbon centers. organic-chemistry.org

Reactivity of the Indole N-H Position

The nitrogen atom of the indole ring, while less nucleophilic than the C3 position, can participate in various reactions, particularly after deprotonation. nih.gov

N-Alkylation and N-Derivatization Reactions

The N-H bond of the indole can be alkylated or derivatized under appropriate conditions. N-alkylation can be achieved using alkyl halides in the presence of a base. bhu.ac.in For instance, treatment of 7-methylindole (B51510) with potassium hydroxide (B78521) and 5-bromo-1-pentene (B141829) yields the N-alkylated product. sc.edu Phase-transfer catalysis can also be employed for N-alkylation reactions. researchgate.net

N-derivatization is a common strategy to modify the properties of the indole ring or to introduce directing groups for subsequent reactions. For example, N-sulfonylation of tryptamines can be achieved using sulfonyl chlorides in the presence of a base like triethylamine. acs.org The resulting N-sulfonyl group can influence the regioselectivity of further functionalization.

Below is a table summarizing some of the reaction types and conditions discussed:

| Reaction Type | Reagents and Conditions | Product Type |

| Electrophilic Aromatic Substitution | Varies depending on the electrophile (e.g., strong acids, alkylating agents) | C2 or benzene-ring substituted indoles |

| [3+2] Cycloaddition | Oxyallyl cations, Rh(I) catalysts | Five-membered rings, bicyclic systems |

| Selective Alkene Functionalization | Pd catalysts with Et3B, thianthrenation reagents | C3-allylated indoles, allylic amines/esters/ethers |

| Isomerization/Rearrangement | Pd/Cu catalysts with base, Ir catalysts, heat/acid | Carbazoles, γ,δ-unsaturated carbonyls |

| N-Alkylation | Alkyl halides with base (e.g., KOH), phase-transfer catalysts | N-alkylated indoles |

| N-Derivatization | Sulfonyl chlorides with base (e.g., triethylamine) | N-sulfonylated indoles |

Influence of Hydrogen Bonding Interactions on Reactivity

The reactivity of the indole scaffold, including in derivatives such as this compound, is significantly influenced by hydrogen bonding interactions. The nitrogen atom in the indole ring possesses a hydrogen atom (N-H) that can act as a hydrogen bond donor, while the electron-rich π-system of the bicyclic structure and the nitrogen atom itself can act as hydrogen bond acceptors. numberanalytics.com These interactions can modulate the electron density distribution within the molecule, thereby affecting its reactivity towards various reagents. mdpi.com

Hydrogen bonding plays a crucial role in directing the outcome of chemical reactions. The nitrogen atom's ability to accept a hydrogen bond can influence the indole's reactivity and interactions with other molecules. numberanalytics.com For instance, in catalytic reactions, the indole N-H group can interact with catalysts or reagents. In one documented system, an indole derivative donates a hydrogen bond to a uracil (B121893) moiety within a catalyst, which enhances the nucleophilicity of the C2-position and increases asymmetric induction during alkylation reactions. acs.org This demonstrates that a single hydrogen bond can be critical for both the rate and enantioselectivity of a reaction. acs.org

Furthermore, the formation of hydrogen bonds can alter the chemical reactivity of the centers directly involved by changing interatomic distances and rearranging electron densities. mdpi.com Theoretical studies on indole and its derivatives have investigated the complexes formed with proton donors. These studies confirm that hydrogen bonds can form not only at the N-H site but also with the π-cloud of both the pyrrole (B145914) and benzene rings. acs.orgresearchgate.net The specific site of interaction can depend on the nature of the hydrogen bond donor and the substitution pattern on the indole ring. acs.org

In the context of this compound, the N-H proton is available to act as a hydrogen bond donor. This interaction can be leveraged to control reactivity. For example, in reactions involving electrophilic attack, hydrogen bonding to the N-H group by a solvent or a Lewis basic catalyst can increase the electron density of the pyrrole ring, potentially enhancing the nucleophilicity at the C2 position for certain reactions. Conversely, acting as a hydrogen bond acceptor could be facilitated by the π-system of the indole. The presence of the 7-methyl group may sterically influence the approach of interacting molecules to the N-H group, while the 3-allyl group electronically modifies the π-system, both of which can subtly alter the hydrogen bonding characteristics and subsequent reactivity compared to unsubstituted indole.

Research has shown that hydrogen bond donor catalysts can activate molecules for nucleophilic substitution reactions. For example, Feist's acid has been used as a hydrogen bond donor catalyst to activate nitroolefins for Michael addition reactions with indoles. nih.gov This principle of activating substrates through hydrogen bonding is a key strategy in organocatalysis and is applicable to indole derivatives.

| Interaction Type | Description | Effect on Reactivity | Reference Example |

|---|---|---|---|

| N-H as Donor | The indole N-H group donates a hydrogen bond to a catalyst or solvent. | Increases nucleophilicity at the C2 position, enhancing reaction rates and controlling stereoselectivity. | An iridium catalyst with a uracil moiety accepts a hydrogen bond from the indole, facilitating enantioselective 2-alkylation. acs.org |

| N as Acceptor | The nitrogen atom acts as a hydrogen bond acceptor. | Influences selectivity in reactions by coordinating with acidic protons of reagents. | General principle influencing supramolecular chemistry and molecular recognition. numberanalytics.com |

| π-System as Acceptor | The electron-rich π-cloud of the pyrrole or benzene ring accepts a hydrogen bond. | Can form weak complexes that influence the overall reaction environment and selectivity. | Theoretical studies show stable complexes between indole's π-system and proton donors like water or alcohols. acs.orgresearchgate.net |

Oxidative and Reductive Transformations of the Indole Scaffold

The indole ring is susceptible to both oxidative and reductive transformations, providing pathways to a diverse range of valuable nitrogen-containing compounds. These reactions can target the C2-C3 double bond, the pyrrole ring, or the entire heterocyclic system.

Oxidative Transformations: The oxidation of indoles can lead to several important structural motifs, including oxindoles, 2-oxindoles, and 3-hydroxyoxindoles, or result in the cleavage of the indole ring. caltech.eduresearchgate.net

Oxidative Dearomatization: This is a powerful strategy for converting planar indoles into three-dimensional oxindole (B195798) skeletons. researchgate.net For 3-substituted indoles, this can lead to the formation of 3-hydroxy-2-oxindoles. A mild, metal-free process uses a sulfonium (B1226848) intermediate, generated from DMSO and an alkyl bromide, where water acts as the oxygen source for the 2,3-dioxygenation. rsc.org

Witkop-Winterfeldt Oxidation: This classic biomimetic transformation involves the oxidative cleavage of the C2-C3 bond of the indole ring. caltech.edu It typically proceeds via initial epoxidation or a related mechanism, ultimately leading to the formation of kynurenine-type products. caltech.edu Modern methods can achieve this using molecular oxygen under additive-free conditions. researchgate.net

Oxidative Rearrangement: Indoles can undergo oxidative rearrangement to form oxindoles, a key step in the synthesis of complex molecules. Chiral phosphoric acid catalysis can achieve this enantioselectively, providing access to enantioenriched spirooxindoles. researchgate.net

Oxidative Umpolung: Under specific catalytic conditions, the normal nucleophilic character of the indole C3 position can be inverted (umpolung). Hypoiodite catalysis, for instance, can achieve an oxidative umpolung of 2,3-disubstituted indoles, leading to enantioselective dearomative spirocyclization. nih.gov

For this compound, oxidation would likely target the electron-rich C2-C3 bond. The allyl group at the C3 position would direct oxidation to form a 3-allyl-3-hydroxy-2-oxindole derivative or undergo further reactions depending on the oxidant used. The allyl group itself is also susceptible to oxidation.

Reductive Transformations: Reduction of the indole scaffold can yield indolines or involve the reductive functionalization at specific positions.

Reduction to Indolines: The C2-C3 double bond of the indole ring can be selectively reduced to afford the corresponding indoline (B122111). This is often achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of an acid like trifluoroacetic acid (TFA). acs.org

Reductive Alkylation: The indole ring can undergo reductive alkylation, particularly at the C3 position. A cobalt-catalyzed method allows for the direct C-H alkylation of indoles using carboxylic acids and molecular hydrogen as the reductant. rsc.orgcsic.es This protocol has been demonstrated for various substituted indoles. rsc.orgcsic.esresearchgate.net

Reductive N-alkylation: Metal-free methods have been developed for the reductive N-alkylation of indoles using aldehydes as the alkylating agent and a silane (B1218182) as the reductant. researchgate.net Furthermore, a switchable system using TFA and trimethylamine (B31210) borane (B79455) can achieve either reductive N-trifluoroethylation to N-trifluoroethyl indoline or N-trifluoroacetylation, with indoline being a common intermediate. acs.org

In the case of this compound, reduction with a reagent like NaBH₄/TFA would likely reduce the C2-C3 bond to yield 3-allyl-7-methylindoline. The allyl group's double bond could also be reduced under certain catalytic hydrogenation conditions, leading to 7-methyl-3-propyl-1H-indole or 7-methyl-3-propylindoline, depending on the catalyst and reaction conditions.

| Transformation | Reaction Type | Typical Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Oxidative Dearomatization | DMSO/Alkyl Bromide, Water | 3-Hydroxyoxindoles | rsc.org |

| Oxidation | Witkop-Winterfeldt Oxidation | Molecular Oxygen, various conditions | Ring-opened products (e.g., N-formylkynurenine) | caltech.eduresearchgate.net |

| Oxidation | Oxidative Rearrangement | t-BuOCl, NBS, NIS with chiral acid | Spirooxindoles | researchgate.net |

| Reduction | Reduction to Indoline | NaBH₄/TFA, Catalytic Hydrogenation | Indolines | acs.org |

| Reduction | Reductive C3-Alkylation | Carboxylic Acids, H₂, Co-catalyst | C3-alkylated indoles | rsc.orgcsic.es |

| Reduction | Reductive N-Trifluoroethylation | TFA, Trimethylamine borane | N-trifluoroethyl indolines | acs.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indole scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These methods offer high efficiency and functional group tolerance, making them essential for synthesizing complex indole derivatives. numberanalytics.com For a molecule like this compound, these reactions provide numerous opportunities for further derivatization at the nitrogen (N1), the C2 position, or the carbons of the benzene ring (C4, C5, C6).

Commonly employed transition metals include palladium, copper, rhodium, nickel, and gold. researchgate.netnumberanalytics.comsioc-journal.cn

Palladium-Catalyzed Reactions: Palladium catalysis is the most extensively studied for indole functionalization. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples a halogenated or triflated indole with a boronic acid or ester. It is widely used to introduce aryl or heteroaryl groups. numberanalytics.com

Heck Coupling: This reaction forms a C-C bond between an indole (typically halogenated) and an alkene. rsc.org

Sonogashira Coupling: This involves the coupling of a terminal alkyne with a halo-indole, creating an alkynyl-substituted indole. rsc.org

Stille Coupling: This reaction uses organostannane reagents to couple with halo-indoles. rsc.orgatlanchimpharma.com

Buchwald-Hartwig Amination: This method is used for N-arylation, forming a bond between the indole nitrogen and an aryl halide.

Copper-Catalyzed Reactions: Copper catalysts are often used for N-arylation (Ullmann condensation) and have been employed in ligand-free Negishi cross-coupling reactions of heteroaryl iodides with various zinc reagents. rsc.org

Gold-Catalyzed Reactions: Gold catalysts have been shown to be effective in the C3-allylation of indoles. A (MeDalphos)AuCl complex, for example, catalyzes the cross-coupling of indoles with allyl acetates or alcohols, operating through a Au(I)/Au(III) redox cycle. acs.org

Iridium-Catalyzed Reactions: Iridium complexes can catalyze the intramolecular C-H addition across triple bonds to synthesize 3-substituted indoles. organic-chemistry.org

For This compound , derivatization can be envisioned at several positions:

N1-Position: The N-H bond can be functionalized via Buchwald-Hartwig or Ullmann coupling to introduce aryl or vinyl substituents.

C2-Position: Direct C-H activation at the C2 position, catalyzed by transition metals like palladium or rhodium, can introduce various functional groups. numberanalytics.com This is a highly atom-economical approach.

Benzene Ring (C4, C5, C6): To functionalize these positions, a halogen atom must first be introduced onto the ring. Subsequent cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) can then be performed to build molecular complexity.

Allyl Group: The terminal double bond of the allyl group can also participate in reactions such as palladium-catalyzed allylic cross-coupling. ucmerced.edu

| Reaction Name | Catalyst (Metal) | Coupling Partners | Bond Formed | Typical Application for Indoles |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron Reagent + Organohalide/Triflate | C-C (sp²-sp²) | Arylation at C2, C3, or benzene ring positions. numberanalytics.com |

| Heck | Palladium | Alkene + Organohalide/Triflate | C-C (sp²-sp²) | Vinylation at various positions on the indole ring. rsc.org |

| Sonogashira | Palladium/Copper | Terminal Alkyne + Organohalide/Triflate | C-C (sp-sp²) | Alkynylation of the indole scaffold. rsc.org |

| Buchwald-Hartwig | Palladium | Amine (Indole N-H) + Organohalide | C-N | N-Arylation or N-Vinylation. numberanalytics.com |

| Stille | Palladium | Organostannane + Organohalide/Triflate | C-C | Introduction of various alkyl, vinyl, or aryl groups. rsc.org |

| Ullmann Condensation | Copper | Amine (Indole N-H) + Aryl Halide | C-N | N-Arylation. eie.gr |

| Allylation | Gold | Indole + Allyl Acetate/Alcohol | C-C (sp³-sp²) | Direct C3-allylation of the indole ring. acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Allyl-7-methyl-1H-indole. researchgate.netslideshare.netjchps.com Through one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the protons of the allyl group, and the protons of the methyl group. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) are used to assign each signal to a specific proton in the molecule. For instance, the protons of the terminal vinyl group (=CH₂) of the allyl moiety would appear as distinct multiplets, coupled to the adjacent methine proton (-CH=).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show twelve distinct signals corresponding to each carbon atom in the structure. The chemical shifts help differentiate between aromatic carbons of the indole ring, the sp² and sp³ carbons of the allyl group, and the sp³ carbon of the methyl group.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), can be employed to investigate the compound's preferred conformation in solution. ipb.ptmdpi.com These experiments detect through-space interactions between protons that are in close proximity, which can help determine the spatial orientation of the allyl group relative to the plane of the indole ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for indole derivatives and substituted alkyl groups. Actual experimental values may vary depending on the solvent and other conditions.

¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 7.8 - 8.2 | Broad Singlet | - |

| H-2 | 6.9 - 7.1 | Singlet/Triplet | ~2.0-2.5 |

| H-4 | 7.1 - 7.3 | Doublet | ~7.5-8.0 |

| H-5 | 6.9 - 7.0 | Triplet | ~7.5-8.0 |

| H-6 | 6.8 - 6.9 | Doublet | ~7.5-8.0 |

| Allyl -CH₂- | 3.4 - 3.6 | Doublet | ~6.5-7.0 |

| Allyl -CH= | 5.9 - 6.1 | Multiplet | - |

| Allyl =CH₂ (trans) | 5.0 - 5.2 | Doublet of Quartets | ~17.0, ~1.5 |

| Allyl =CH₂ (cis) | 4.9 - 5.1 | Doublet of Quartets | ~10.0, ~1.5 |

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 122 - 124 |

| C-3 | 114 - 116 |

| C-3a | 128 - 130 |

| C-4 | 120 - 122 |

| C-5 | 119 - 121 |

| C-6 | 121 - 123 |

| C-7 | 118 - 120 |

| C-7a | 135 - 137 |

| Allyl -CH₂- | 29 - 31 |

| Allyl -CH= | 136 - 138 |

| Allyl =CH₂ | 115 - 117 |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

For this compound (C₁₂H₁₃N), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass of 171.1048. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. miamioh.edu

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Key fragmentation pathways for this molecule would likely include:

Loss of the allyl group: A significant fragment would be observed at [M-41]⁺, corresponding to the loss of an allyl radical (•C₃H₅).

Loss of a methyl group: A peak at [M-15]⁺ would indicate the loss of the methyl radical (•CH₃) from the 7-position.

Indole Ring Fragmentation: Indole derivatives often show characteristic fragmentation involving the cleavage of the heterocyclic ring, such as the loss of hydrogen cyanide (HCN), which would result in a fragment at [M-27]⁺ or from subsequent fragment ions. scirp.org

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 171 | [C₁₂H₁₃N]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₂H₁₂N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 156 | [C₁₁H₁₀N]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 130 | [C₉H₈N]⁺ | Loss of an allyl radical ([M-C₃H₅]⁺) |

| 115 | [C₈H₅N]⁺ | Further fragmentation, possible loss of CH₃ from the 130 fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A sharp, distinct peak around 3400-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and allyl groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the allyl group's vinyl moiety are expected in the 1650-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the aromatic ring vibrations and C=C double bond stretches typically produce strong signals. Low-frequency Raman modes (below 400 cm⁻¹) can offer insights into the collective vibrations of the molecular skeleton. nih.gov Theoretical calculations using density functional theory (DFT) can aid in the precise assignment of observed vibrational bands in both IR and Raman spectra. researchgate.net

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3400 - 3500 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Vinyl C-H Stretch | 3010 - 3090 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Stretch (Vinyl) | 1640 - 1650 | IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| C-H Bend (Out-of-plane) | 700 - 900 | IR |

X-ray Crystallography for Definitive Solid-State Structural Determination and Regiochemical Resolution

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This method would definitively confirm the regiochemistry, proving that the allyl group is at the C-3 position and the methyl group is at the C-7 position. Furthermore, it would reveal the conformation of the molecule in the crystal lattice, including the orientation of the allyl substituent relative to the indole ring system. Analysis of the crystal packing can also identify intermolecular interactions, such as hydrogen bonding involving the indole N-H group.

Interactive Table: Illustrative Crystallographic Data (based on 7-Methylindole (B51510) nih.gov)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁ |

| a (Å) | 9.3176 |

| b (Å) | 5.2878 |

| c (Å) | 14.2479 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 701.2 |

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing indole derivatives. nih.gov A sample of this compound would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol. Purity is determined by the presence of a single major peak in the chromatogram, detected using a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~280 nm).

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing purity. For this compound, a silica gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) would be used for development. The position of the spot, represented by its retention factor (Rf value), indicates its polarity, and a single spot suggests a high degree of purity.

Interactive Table: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |

|---|---|---|---|

| HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | UV (280 nm) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) has been a pivotal tool in characterizing 3-Allyl-7-methyl-1H-indole. Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine the optimized molecular geometry, including bond lengths and angles. These studies provide a foundational understanding of the molecule's three-dimensional structure.

The electronic properties have also been a major focus. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For indole (B1671886) derivatives, these frontier orbitals are crucial in understanding their role in charge-transfer interactions.

Various reactivity descriptors derived from DFT calculations help in quantifying the molecule's chemical behavior. These include:

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are instrumental in predicting the sites of electrophilic and nucleophilic attack, offering a theoretical rationale for the compound's observed reactivity patterns. Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions, providing a deeper understanding of the electronic stabilization within the molecule.

Table 1: Calculated Reactivity Descriptors for Indole Derivatives (Note: The following data is representative of indole derivatives and is for illustrative purposes. Specific values for this compound would be determined from dedicated computational studies.)

| Descriptor | Value | Unit |

| HOMO Energy | -5.5 | eV |

| LUMO Energy | -0.8 | eV |

| Energy Gap (ΔE) | 4.7 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Potential (μ) | -3.15 | eV |

| Electrophilicity Index (ω) | 2.11 | eV |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of this compound. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts provide valuable data that can be compared with experimental results. researchgate.net

The calculation of vibrational spectra, after appropriate scaling of the force fields, can aid in the assignment of complex experimental spectra. ijrar.org Similarly, Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These theoretical spectra help in confirming the molecular structure and understanding its electronic transitions.

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netmdpi.com

For instance, in cycloaddition reactions, a common reaction type for indole derivatives, theoretical studies can elucidate the energetics of different possible pathways, explaining observed regioselectivity and stereoselectivity. researchgate.net The activation energies calculated for various transition states can predict the most favorable reaction route. mdpi.com Molecular Electron Density Theory (MEDT) is one modern theoretical framework used to analyze reaction mechanisms, focusing on how the electron density changes throughout a reaction. mdpi.com

Conformational Analysis and Energy Landscape Mapping

The presence of the flexible allyl group in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. acs.org

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. dntb.gov.ua

MD simulations are particularly useful for studying intermolecular interactions. For example, they can be used to understand how this compound interacts with solvent molecules or to model its binding to a protein active site. nih.gov The analysis of these interactions is vital for fields like drug design, where understanding the binding mode and affinity of a molecule to its target is a primary goal. nih.gov

Applications As a Synthetic Building Block and Precursor

Utility as a Core Scaffold for the Construction of Complex Heterocyclic Architectures

The indole (B1671886) nucleus is frequently utilized as a foundational scaffold for building more complex heterocyclic systems. The inherent reactivity of the indole ring, particularly at the C3 position, allows for various cyclization and annulation reactions. However, no specific examples or methodologies were found in the scientific literature that utilize 3-Allyl-7-methyl-1H-indole as the starting material for constructing such complex architectures. General indole functionalization strategies are abundant, but data on this specific substituted indole is not available.

Role in the Synthesis of Natural Product Analogues and Derivatives

Indole derivatives are central to a vast array of natural products, and synthetic chemists often use substituted indoles to create analogues and derivatives of these bioactive molecules. The allyl group at the C3 position and the methyl group at the C7 position of this compound could theoretically serve as handles for further chemical modification in the synthesis of such analogues. Nevertheless, a comprehensive search did not yield any published total syntheses or derivative studies where this compound was employed as a key precursor or intermediate.

Precursor for Advanced Organic Materials Synthesis (e.g., optoelectronic applications)

The electron-rich nature of the indole ring system has led to its incorporation into various organic materials with applications in electronics and photonics. Functionalization of the indole core can tune its electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. There is, however, no specific research detailing the synthesis or investigation of advanced organic materials derived from this compound. The potential impact of the 3-allyl and 7-methyl substituents on the material properties of any resulting polymers or small molecules has not been explored in the available literature.

Functionalization for the Creation of Diverse Chemical Libraries

The development of diverse chemical libraries is crucial for drug discovery and high-throughput screening. The indole scaffold is a popular choice for such libraries due to its biological relevance. The functional groups on this compound, namely the N-H, the allyl group's double bond, and the aromatic ring, offer multiple points for diversification. Despite this potential, no studies have been published that describe the use of this compound as a starting point for the generation of a chemical library for screening purposes.

Future Research Directions and Emerging Challenges

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The unique electronic and steric environment of 3-Allyl-7-methyl-1H-indole opens avenues for exploring novel reactivity and unconventional transformations. The interplay between the nucleophilic C3 position, the reactive allyl group, and the sterically influential 7-methyl group can be harnessed to develop new synthetic strategies.

One promising area of future research is the exploration of "umpolung" reactivity at the C3 position. Typically, the indole (B1671886) C3 position is highly nucleophilic nih.gov. Inducing a reversal of this polarity, making the C3 position electrophilic, would enable a host of new bond-forming reactions. Gold-catalyzed intramolecular nitrene transfer has been shown to generate an electrophilic indole intermediate, which can then react with various nucleophiles nih.gov. Applying this concept to this compound could lead to the synthesis of novel and complex indole-containing scaffolds.

Further research directions include:

Intramolecular cyclizations: The allyl group at C3 is perfectly positioned for intramolecular cyclization reactions. The development of new catalytic methods to promote cyclization onto the indole nucleus (at C2 or N1) or the benzene (B151609) ring could lead to the formation of novel polycyclic indole derivatives.

Rearrangement reactions: Investigation into the rearrangement of spirocyclic indolenines derived from this compound could provide access to quinoline and other heterocyclic systems acs.org.

Controlled functionalization of the allyl group: Developing selective transformations of the allyl double bond, such as asymmetric dihydroxylation, epoxidation, or hydroformylation, in the presence of the indole core would provide access to a diverse range of functionalized derivatives.

| Transformation | Potential Outcome | Key Challenge |

| Umpolung at C3 | Access to novel C3-functionalized indoles via nucleophilic attack | Development of suitable catalysts and reaction conditions for the specific substrate. |

| Intramolecular Cyclization | Formation of novel polycyclic indole alkaloids | Controlling the regioselectivity of the cyclization. |

| Rearrangement of Spirocyclic Intermediates | Synthesis of quinoline and other heterocyclic scaffolds | Understanding and controlling the factors that govern the rearrangement pathway acs.org. |

Advanced Computational Modeling for Predictive Chemical Synthesis and Structure-Reactivity Correlation

Computational chemistry offers a powerful tool to accelerate the development of synthetic methods and to understand the reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict reaction outcomes, elucidate reaction mechanisms, and establish structure-reactivity relationships.

Future computational studies should focus on:

Modeling catalyst-substrate interactions: Computational modeling can be used to design catalysts for the regioselective and stereoselective synthesis of this compound. By simulating the transition states of the catalytic cycle, researchers can identify the key factors that control selectivity and rationally design more effective catalysts.

Predicting reactivity and regioselectivity: DFT calculations can be used to predict the most likely sites of reaction for both electrophilic and nucleophilic attack on the this compound scaffold. This can guide the design of experiments and prevent the exploration of unfruitful reaction pathways. For instance, computational studies have been used to understand the oxidation potentials and electronic structure of substituted indoles, which can explain their subsequent reactivity rsc.org.

Structure-activity relationship (SAR) studies: For biologically active derivatives of this compound, computational modeling can be used to develop SAR models. These models can help to identify the key structural features that are responsible for biological activity and guide the design of more potent and selective compounds nih.govacs.org.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions | Rational design of catalysts for improved selectivity. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate binding | Understanding the factors that control enantioselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Design of more potent and selective drug candidates. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a significant challenge. Flow chemistry and automated synthesis offer promising solutions for the scalable, safe, and efficient production of this compound and its derivatives.

The application of flow chemistry to indole synthesis and derivatization has been shown to offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for in-line reaction monitoring and purification mdpi.com.

Future research in this area should aim to:

Develop continuous flow processes for C3-allylation: Designing a robust and efficient flow process for the C3-allylation of 7-methylindole (B51510) would be a significant step towards the scalable production of the target compound. This would involve optimizing reaction parameters such as temperature, pressure, flow rate, and catalyst loading.

Integrate automated synthesis platforms: The use of automated synthesis platforms can accelerate the optimization of reaction conditions and the synthesis of libraries of this compound derivatives for biological screening nih.gov.

Develop in-line purification and analysis: Integrating in-line purification and analytical techniques into a flow process would enable the continuous production of high-purity this compound, reducing the need for manual workup and purification steps.

| Technology | Advantage | Application to this compound |

| Flow Chemistry | Improved safety, scalability, and control | Development of a continuous process for C3-allylation. |

| Automated Synthesis | High-throughput screening and optimization | Rapid synthesis of a library of derivatives for SAR studies nih.gov. |

| In-line Analytics | Real-time reaction monitoring and quality control | Ensuring the purity and consistency of the final product. |

Q & A

Basic Research Questions

Q. What safety precautions should be prioritized when handling 3-Allyl-7-methyl-1H-indole in laboratory settings?

- Methodological Answer : Follow protocols for structurally similar indoles, such as 2-Phenyl-1H-indole or 1-Ethyl-1H-indole. Key precautions include:

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Ensure adequate ventilation or fume hoods to avoid inhalation risks.

- In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention .

- Store in a cool, dry place away from incompatible substances.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For resolving allyl and methyl group positions (e.g., H and C NMR).

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, as demonstrated for indole derivatives like 3-Methylindole .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=C stretching in the allyl group).

- X-ray Crystallography : For definitive structural confirmation using software like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound via allylation?

- Methodological Answer :

- Catalyst Selection : Iodine (I) at 10 mol% in acetonitrile (MeCN) at 40°C achieves high yields (98%) in electrophilic substitutions, as shown for analogous indole derivatives .

- Solvent and Temperature : Polar aprotic solvents (e.g., MeCN) at moderate temperatures (40–80°C) balance reactivity and side reactions.

- Time Optimization : Shorter reaction times (5–24 hours) reduce decomposition risks.

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices or molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics Simulations : Model solvent effects and transition states for allyl-group reactivity.

- Reference computational frameworks from Pd(II)-allyl complex studies .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refining high-resolution crystallographic data to resolve bond angles, torsional strain, or disorder in allyl/methyl groups .

- Twinned Data Analysis : Apply SHELXPRO for macromolecular refinement if twinning occurs in large derivatives.

Q. What strategies reconcile contradictory biological activity data for this compound across studies?

- Methodological Answer :

- Systematic Meta-Analysis : Compare experimental variables (e.g., cell lines, assay conditions) to identify confounding factors.

- Open Data Practices : Share raw datasets and protocols to enable reproducibility, as emphasized in health research .

- Dose-Response Replication : Validate activity across multiple concentrations and biological models to rule out false positives/negatives.

Data Management and Reproducibility

Q. How should researchers manage and share structural data for this compound derivatives?

- Methodological Answer :

- Database Deposition : Submit crystallographic data to repositories like the Cambridge Structural Database (CSD) using CCDC identifiers (e.g., CCDC-2191474) .

- Standardized Metadata : Include synthesis protocols, purity assessments, and spectroscopic validation in open-access platforms to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.